molecular formula C18H14N2O3S2 B2775167 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896346-34-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2775167
CAS RN: 896346-34-2
M. Wt: 370.44
InChI Key: BSPNAEYDYMOGGF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound with potential antitumor properties. It belongs to the class of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Synthesis Analysis

  • Ethanolysis and Cyclization : Ethanol reacts with potassium thiocyanate (KSCN) and hydrochloric acid (HCl) to form the thiazole ring. Bromine in glacial acetic acid is then used to introduce the bromine atom .
  • Coupling Reaction : The compound is synthesized using TBTU (a coupling reagent) and 2,6-lutidine in dry dichloromethane (DCM). This step forms the desired product .
  • Substitution Reaction : The compound is refluxed with 1-(2-chloroethyl)piperidine in dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) to yield the final product .

Molecular Structure Analysis

The compound consists of two moieties: the naphthalene ring and the 1,2-methylenedioxybenzene group. These two rings are not coplanar, forming a dihedral angle of 53.5° .


Chemical Reactions Analysis

The key mechanism of action of this compound involves the suppression of cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .


Physical And Chemical Properties Analysis

  • InChI: InChI=1S/C11H10N2O2S/c1-6-10(13-11(12)16-6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H2,12,13)

Scientific Research Applications

Anticancer Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been explored for their potential anticancer properties. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, surpassing the effectiveness of etoposide, a reference drug (Ravinaik et al., 2021).

Supramolecular Gelators

Some N-(thiazol-2-yl) benzamide derivatives have been identified as supramolecular gelators, showing gelation behavior towards ethanol/water and methanol/water mixtures. Their gelation capability is attributed to methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Antimicrobial and Antiproliferative Activities

Derivatives of this compound have demonstrated notable antimicrobial and antiproliferative activities. These activities are observed in various synthesized compounds, showing effectiveness against microbial strains and cancer cells (Mansour et al., 2020).

Stearoyl-CoA Desaturase-1 Inhibition

Research has also focused on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a potential target for therapeutic intervention. Certain benzamide derivatives have shown potent inhibitory activity in both murine and human SCD-1 assays (Uto et al., 2009).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Synthesis and activity studies of benzamide derivatives based on thiazole and thiazoline have led to the identification of compounds with anti-inflammatory properties. These compounds exhibit significant activity across various concentration ranges (Lynch et al., 2006).

Novel Synthesis Methods

Innovative synthesis methods for N-(thiazol-2-yl)benzamide derivatives have been developed, leading to the creation of novel compounds with potential biological applications (Saeed & Rafique, 2013).

Antifungal Agents

The synthesis of new benzamide derivatives with potential antifungal properties has been a topic of research, leading to the development of compounds characterized by IR, NMR, and mass spectral data (Narayana et al., 2004).

Mechanism of Action

Further experiments are needed to investigate the inhibitory effect of this compound. Morphological analysis, cell apoptosis, and cell cycle assessment can provide insights into its potential as an antitumor agent .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-24-16-5-3-2-4-12(16)17(21)20-18-19-13(9-25-18)11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPNAEYDYMOGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide

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